4-(4-Benzylpiperazin-1-yl)phenylamine
CAS No.: 16154-69-1
Cat. No.: VC21086233
Molecular Formula: C17H21N3
Molecular Weight: 267.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16154-69-1 |
---|---|
Molecular Formula | C17H21N3 |
Molecular Weight | 267.37 g/mol |
IUPAC Name | 4-(4-benzylpiperazin-1-yl)aniline |
Standard InChI | InChI=1S/C17H21N3/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14,18H2 |
Standard InChI Key | PZWVVLZWQWIEAV-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)N |
Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)N |
Introduction
Chemical Identity and Nomenclature
Names and Identifiers
4-(4-Benzylpiperazin-1-yl)phenylamine is known by several names and identifiers in chemical databases and scientific literature. These identifiers are essential for accurate identification in research and commerce.
Common Synonyms
The compound is referred to by several synonyms in scientific literature and commercial catalogs:
Structural Features
The molecular structure of 4-(4-Benzylpiperazin-1-yl)phenylamine consists of three main components:
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A piperazine ring (a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4)
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A benzyl group (C₆H₅CH₂-) attached to the nitrogen at position 4 of the piperazine ring
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A phenylamine (aniline) group attached to the nitrogen at position 1 of the piperazine ring
This structural arrangement provides the compound with distinctive chemical properties and potential for interaction with biological systems, particularly neurotransmitter receptors in the central nervous system.
Physical and Chemical Properties
Physical Properties
Understanding the physical properties of 4-(4-Benzylpiperazin-1-yl)phenylamine is essential for its proper handling, storage, and application in research and industry.
Chemical Properties
The amine functional group (-NH₂) on the phenyl ring contributes to the compound's nucleophilic character, allowing it to participate in various chemical reactions, including nucleophilic substitution and acylation reactions. The piperazine ring, with its two nitrogen atoms, also contributes to the compound's chemical reactivity and provides sites for potential interaction with biological targets.
Synthesis and Preparation Methods
Purification Techniques
After synthesis, 4-(4-Benzylpiperazin-1-yl)phenylamine typically requires purification to achieve the desired purity level. Common purification methods include:
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Recrystallization from suitable solvents
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Column chromatography
Commercial products of this compound are typically available with purity levels of 95% or higher , indicating the effectiveness of these purification methods.
Industrial Production Considerations
For large-scale industrial production, several factors need to be considered:
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Cost-effective starting materials and reagents
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Optimization of reaction conditions to maximize yield and minimize byproducts
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Efficient purification methods suitable for scale-up
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Proper handling of waste products and adherence to environmental regulations
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Quality control measures to ensure consistent product purity
Applications in Research and Development
Medicinal Chemistry Applications
4-(4-Benzylpiperazin-1-yl)phenylamine has significant applications in medicinal chemistry research:
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Synthetic Intermediate: It serves as an intermediate in synthesizing more complex organic molecules, particularly those aimed at treating neurological diseases
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Pharmacophore Development: The piperazine moiety is recognized for its ability to interact with various neurotransmitter receptors, making compounds containing this structure valuable in drug development
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Structure-Activity Relationship Studies: Modifications to the basic structure can lead to derivatives with potentially enhanced biological activities, contributing to structure-activity relationship (SAR) studies
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds share structural similarities with 4-(4-Benzylpiperazin-1-yl)phenylamine, allowing for comparative analysis:
Structure-Activity Relationships
Understanding structure-activity relationships can provide insights into how structural modifications might affect the biological activity of 4-(4-Benzylpiperazin-1-yl)phenylamine:
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The benzyl group typically enhances lipophilicity, potentially affecting membrane permeability and binding to lipophilic pockets in target proteins
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The piperazine ring provides a rigid scaffold that can influence the spatial orientation of other functional groups, affecting receptor binding
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The primary amine group can participate in hydrogen bonding with target proteins, potentially contributing to binding affinity and specificity
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